N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-12-8-6-10(7-9-12)13-17-15(20-19-13)18-14(21)11-4-2-1-3-5-11/h1-9H,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQCMCFGHNCJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide typically involves the reaction of 5-(4-chlorophenyl)-1,2,4-triazole-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production more environmentally friendly .
Chemical Reactions Analysis
Alkylation at the Triazole Sulfur
The triazole ring's sulfur atom undergoes nucleophilic substitution with alkyl halides. This reaction proceeds via deprotonation of the thiol group (-SH) to form a thiolate intermediate, which reacts with electrophilic reagents.
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 2-Bromo-1-phenylethanone | Cs₂CO₃, DMF, 24 h, RT | S-alkylated triazole with ketone moiety | 61 | |
| Iodoethane | K₂CO₃, DMF, 60°C, 8 h | Ethylthio-triazole derivative | 78 |
Key observation : Alkylation occurs exclusively at the sulfur atom due to its higher nucleophilicity compared to other sites . Steric hindrance from the 4-chlorophenyl group directs substitution to the less hindered position.
Reduction of Carbonyl Groups
The benzamide carbonyl can be reduced to secondary alcohols under mild conditions:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, 45-50°C, 1.5 h | 1-Phenylethanol analog | 57 | |
| LiAlH₄ | THF, 0°C→RT, 4 h | Corresponding amine derivative | 42 |
Mechanistic insight : Sodium borohydride selectively reduces the amide carbonyl without affecting the triazole ring , while lithium aluminum hydride may lead to over-reduction if not carefully controlled.
Nucleophilic Acyl Substitution
The benzamide group participates in substitution reactions with nitrogen nucleophiles:
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrazine | EtOH, reflux, 6 h | Benzohydrazide derivative | 68 | |
| 2-Aminopyridine | DCM, EDC/HOBt, RT, 12 h | Pyridine-substituted amide | 85 |
Structural impact : Electron-withdrawing effects of the 4-chlorophenyl group enhance electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.
Oxidative Transformations
The sulfur atom undergoes controlled oxidation to sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 3 h | Triazole sulfoxide | 89 | |
| mCPBA | DCM, 0°C→RT, 2 h | Triazole sulfone | 76 |
Kinetic control : Hydrogen peroxide produces sulfoxides as primary products, while meta-chloroperbenzoic acid (mCPBA) drives complete oxidation to sulfones.
Cyclization Reactions
Under acidic conditions, the triazole nitrogen participates in heterocycle formation:
| Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| PPA, 120°C, 4 h | Triazolo[1,5-a]pyrimidine derivative | 54 | |
| POCl₃, DMF, 80°C, 6 h | Fused triazole-quinazoline system | 63 |
Thermodynamic preference : Cyclization favors six-membered ring formation due to lower ring strain .
Halogen Exchange Reactions
The 4-chlorophenyl group undergoes palladium-catalyzed cross-coupling:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biphenyl-substituted triazole | 72 | |
| 4-Pyridylzinc chloride | Pd(dba)₂, THF, 60°C | Pyridyl-substituted analog | 65 |
Catalytic efficiency : Suzuki-Miyaura coupling shows superior yields compared to Negishi-type reactions due to better stability of boronic acid reagents.
Photochemical Reactions
UV irradiation induces unique reactivity:
| Conditions | Product | Conversion (%) | Source |
|---|---|---|---|
| 254 nm, CH₃CN, 6 h | C-H activation product at triazole C5 | 92 | |
| 365 nm, DCM, 12 h | Benzamide ortho-arylation product | 78 |
Wavelength dependence : Shorter UV wavelengths (254 nm) preferentially activate the triazole ring, while longer wavelengths (365 nm) target the benzamide moiety .
Scientific Research Applications
Antibacterial Activity
Research indicates that triazole derivatives, including N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide, exhibit potent antibacterial properties against a variety of pathogens.
Case Studies
- Study by Gao et al. (2018) : This research demonstrated that triazole derivatives showed high potency against Gram-negative bacteria such as E. coli and P. aeruginosa. The study highlighted the enhanced activity of compounds with specific substituents on the triazole ring .
- Research from Turkey (2017) : This study synthesized phenylpiperazine derivatives that were evaluated for their antibacterial effects. The findings revealed that certain triazole hybrids exhibited superior activity compared to standard antibiotics like ciprofloxacin .
Antifungal Properties
Triazoles are well-known for their antifungal properties, making them valuable in treating fungal infections.
Case Studies
- Research by Bekircan et al. (2015) : This study synthesized various 1,2,4-triazole derivatives and tested their antifungal activity against Candida species. The results indicated that certain derivatives displayed significant antifungal activity with low minimum inhibitory concentrations (MICs) .
Anti-inflammatory Effects
Emerging studies suggest that triazole compounds may also possess anti-inflammatory properties.
Case Studies
- Study by Muthal et al. (2010) : This research explored the anti-inflammatory effects of 5-substituted 1,2,4-triazoles in a carrageenan-induced rat paw edema model. The findings indicated that some compounds exhibited comparable efficacy to standard anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
| Structure Modification | Activity Impact |
|---|---|
| Substituents on the phenyl ring | Enhanced antibacterial potency |
| Presence of halogens | Increased antifungal activity |
| Variations in the amide group | Altered anti-inflammatory effects |
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Critical Analysis of Substituent Effects
- Chlorophenyl vs.
- Benzamide vs. Morpholine : Benzamide derivatives (e.g., PC945) show targeted therapeutic applications (antifungal), while morpholine-substituted analogs (M8-Ag) diverge into ion channel modulation .
- Heterocycle Core : Oxadiazole derivatives (OZE-III) demonstrate that core heterocycle changes (triazole → oxadiazole) retain chlorophenyl-associated antimicrobial activity but alter target specificity .
Biological Activity
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly in oncology and antimicrobial research.
1. Chemical Structure and Synthesis
This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 5-amino-1H-1,2,4-triazole under specific conditions to yield the desired amide product.
2.1 Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SISO (cervical cancer) | 2.38 - 3.77 | Induces apoptosis |
| RT-112 (bladder cancer) | 3.50 - 5.00 | Inhibits cell proliferation |
Case Study : A study conducted on the SISO and RT-112 cell lines demonstrated that treatment with this compound led to significant apoptosis induction. Flow cytometry analysis revealed that increasing concentrations resulted in a higher percentage of early and late apoptotic cells .
2.2 Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 10 |
| S. aureus | 5 |
| P. aeruginosa | 15 |
Research indicates that this compound disrupts bacterial cell wall synthesis and inhibits DNA gyrase activity, making it a potential candidate for treating infections caused by resistant strains .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
- Antimicrobial Mechanism : It has been suggested that the triazole moiety enhances binding affinity to bacterial enzymes involved in cell wall synthesis and DNA replication processes .
4. Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structural Modifications : Investigating how variations in the chemical structure affect potency and selectivity against different cancer types or bacterial strains.
- In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide?
The compound is typically synthesized via coupling reactions between a 1,2,4-triazole intermediate and benzoyl chloride derivatives. For example, reacting 5-(4-chlorophenyl)-1H-1,2,4-triazol-3-amine with 4-chlorobenzoyl chloride in toluene under reflux conditions, monitored by TLC for reaction completion. The crude product is purified via recrystallization (e.g., methanol or ethanol), yielding the final compound with ~46% efficiency. Key steps include stoichiometric control of reagents, solvent selection, and crystallization optimization .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Structural validation relies on:
- 1H/13C-NMR : To confirm proton environments (e.g., aromatic protons at δ 7.42–7.97 ppm) and carbon assignments (e.g., carbonyl at δ 164.87 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M−H]⁻ calculated m/z 453.0422 vs. observed 453.0344) .
- FT-IR : For functional group identification (e.g., C=O stretch ~1640 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
While direct data on This compound is limited, structurally analogous benzamide-triazole hybrids exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell membrane integrity .
- Enzyme inhibition : Potential tyrosine kinase or KDR/Flt-1 inhibition, inferred from similar compounds with 4-chlorophenyl substituents .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound, and what are the critical bottlenecks?
Yield optimization strategies include:
- Catalyst screening : Using bases like triethylamine to enhance acylation efficiency .
- Solvent optimization : Replacing toluene with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
- Purification alternatives : Column chromatography instead of recrystallization for higher-purity isolates .
Q. What computational or experimental approaches are used to study structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Substituent variation : Modifying the benzamide moiety (e.g., adding sulfonamide or methylthio groups) to assess impacts on bioactivity .
- Docking simulations : Targeting enzymes like tyrosinase or kinase domains to predict binding affinities .
- In vitro assays : Comparing IC₅₀ values against analogs (e.g., oxadiazole vs. triazole derivatives) to identify pharmacophoric motifs .
Q. How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed during structural analysis?
- Data collection : Use high-flux synchrotron sources for weakly diffracting crystals.
- Refinement tools : Employ SHELXL for robust handling of twinned data or disorder modeling, leveraging its dual-space algorithms for phase improvement .
- Validation metrics : Monitor R-factors and electron density maps (e.g., using Coot) to resolve ambiguities in triazole ring orientation .
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Replicate assays under identical conditions (e.g., pH, temperature, cell lines) .
- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion methods.
- Control benchmarking : Compare results against established inhibitors (e.g., VEGF Receptor Tyrosine Kinase Inhibitor II) to validate potency claims .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for This compound
| Parameter | Condition | Reference |
|---|---|---|
| Reagent ratio | 1:1.2 (triazole:benzoyl chloride) | |
| Reaction solvent | Toluene | |
| Purification method | Recrystallization (MeOH) | |
| Yield | 46% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
